molecular formula C11H12N4O2 B1476419 (3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone CAS No. 2098123-22-7

(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B1476419
CAS No.: 2098123-22-7
M. Wt: 232.24 g/mol
InChI Key: CALGJNQWNVTESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways

One significant area of research involves understanding the metabolism of strained rings in pharmaceutical compounds, as seen in studies focusing on glutathione S-transferase–catalyzed reactions. For instance, the metabolism of AZD1979, a compound containing a strained azetidinyl moiety, was studied for its glutathione-related metabolites formation. This research highlights an unusual ring-opening reaction that occurs without prior bioactivation by cytochrome P450, suggesting a direct conjugation pathway catalyzed by glutathione transferases (Li et al., 2019).

Antimicrobial and Antifungal Activities

Another aspect of research involves the synthesis and evaluation of novel compounds for their antimicrobial and antifungal activities. For example, novel derivatives have been synthesized and tested for their activity against various pathogens, indicating the potential for these compounds to serve as leads in developing new antimicrobial agents. The study of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives revealed promising effects on antifungal activity (Lv et al., 2013).

Anticancer Research

The anticancer properties of these compounds have also been a focus, with research exploring mechanisms of action and potential therapeutic applications. For instance, the cytotoxic compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) from the phenstatin family has been investigated for its potential to induce G2/M arrest and trigger apoptosis in human leukemia cells, demonstrating promising anticancer therapeutic potential (Magalhães et al., 2013).

Synthesis and Characterization

The synthesis and characterization of these compounds form a crucial part of scientific research, enabling the exploration of their biological activities and therapeutic potential. Studies on the synthesis of azetidinones and their derivatives, such as dimer of Apremilast, have contributed significantly to understanding their structure-activity relationships (Jagannadham et al., 2019).

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-10-4-2-3-8(5-10)11(16)15-6-9(7-15)13-14-12/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALGJNQWNVTESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone
Reactant of Route 4
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.